1-(4-Bromophenyl)isoquinoline
Overview
Description
1-(4-Bromophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound features a bromine atom attached to the phenyl ring at the fourth position, making it a significant molecule in various chemical and pharmaceutical research fields.
Mechanism of Action
Target of Action
Isoquinoline compounds are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that isoquinoline compounds can interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline compounds, in general, can influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Isoquinoline compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)isoquinoline .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound can influence the biosynthesis of other bioactive molecules, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)isoquinoline can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromophenylboronic acid with isoquinoline using a palladium catalyst under mild conditions.
Pomeranz-Fritsch Reaction: This classical method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation to form N-oxides or reduction to form tetrahydroisoquinolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation and Reduction: Products include isoquinoline N-oxides and tetrahydroisoquinolines, respectively.
Scientific Research Applications
1-(4-Bromophenyl)isoquinoline has numerous applications in scientific research:
Comparison with Similar Compounds
1-(4-Bromophenyl)isoquinoline can be compared with other isoquinoline derivatives:
Properties
IUPAC Name |
1-(4-bromophenyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQHKICIHIVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?
A1: In this study, this compound acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].
Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?
A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].
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